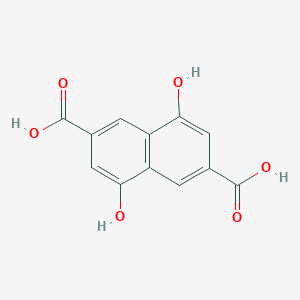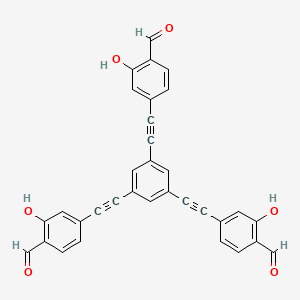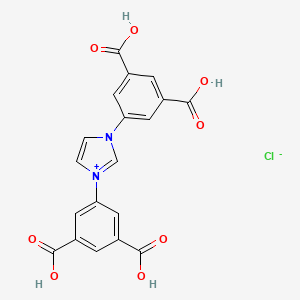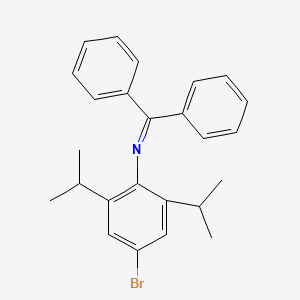
4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid
説明
4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid is a useful research compound. Its molecular formula is C12H8O6 and its molecular weight is 248.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Supertetrahedra and Metal-Organic Frameworks
4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid has been utilized in the synthesis and characterization of novel metal-organic molecular solids. For instance, it has been employed as a ligand to create a sulfonated molecular supertetrahedra constructed from mixed-valence tetranuclear Fe(III)Fe(II) clusters. This structure features exposed sulfonate groups and demonstrates the compound's potential in constructing intricate molecular architectures (Papadaki et al., 2009).
Solid-State Supramolecular Organization
The compound has also been part of research exploring the solid-state supramolecular organization. A rigid 1,8-dipyridylnaphthalene template was used for the organization of unsaturated dicarboxylic acids, including aromatic dicarboxylic acids like 4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid. This led to the formation of nondistorted paracyclophane and pyridinophane architectures with perfectly superimposed pi-systems, showcasing its relevance in stereoselective solid-state dimerization of olefinic dicarboxylic acids (Mei et al., 2007).
NMR Spectral Analysis of Dihydroxynaphthalenes
In the domain of nuclear magnetic resonance (NMR) spectroscopy, 4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid derivatives, specifically 1,8-dihydroxynaphthalene, have been studied. These investigations aimed to understand the perieffects in naphthalene-containing compounds and analyze the influence of different-sized substituents on the aromaticity in the hydroxynaphthalene system. This research is crucial for expanding the understanding of bulky substituents' effects on molecular constitution and structural elucidation by NMR spectroscopy (Peterson et al., 2016).
Synthesis and Characterization of Poly(ester-imide)s
The compound has been involved in synthesizing novel families of aromatic poly(ester-imide)s. These polymers were synthesized from a newly developed dicarboxylic acid chloride and various bisphenols. The resultant poly(ester-imide)s exhibited excellent solubility in polar organic solvents and high glass-transition temperatures, indicating their potential for creating materials with desirable thermal and solubility properties (Behniafar et al., 2005).
Catalytic Esterification in Metal-Organic Frameworks
A sulfonic acid functionalized metal–organic framework (MOF) incorporating 4,8-disulfonaphthalene-2,6-dicarboxylatlate was used for catalytic esterification. This MOF showed outstanding performance in various esterification reactions due to the uniformly distributed catalytic active sites and high density of Bronsted acidic −SO3H groups on its one-dimensional channels. The high chemical and thermal stability of this MOF further underscores the utility of 4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid derivatives in catalytic processes (Dou et al., 2018).
特性
IUPAC Name |
4,8-dihydroxynaphthalene-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O6/c13-9-4-6(12(17)18)2-8-7(9)1-5(11(15)16)3-10(8)14/h1-4,13-14H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXYDFYKMVBSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)C(=O)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5',5''-Bis(4-formylphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarbaldehyde](/img/structure/B8244192.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B8244194.png)


![4,4',4'',4'''-(Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrayl)tetrabenzoic acid](/img/structure/B8244202.png)

![4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile](/img/structure/B8244214.png)

![5'-Amino-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8244240.png)



![Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl) dicarbonate](/img/structure/B8244274.png)